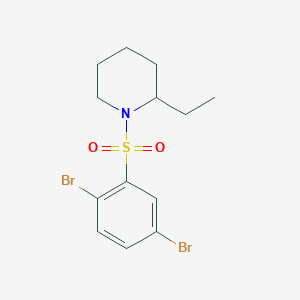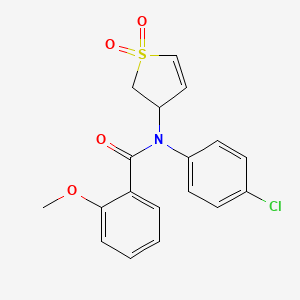
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as ML239, and it is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max.
作用機序
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide inhibits the interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the function of c-Myc, which regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting this interaction, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide disrupts the downstream signaling pathways that are activated by c-Myc, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease, and inhibit the replication of human cytomegalovirus. Additionally, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is its specificity for the c-Myc-Max protein-protein interaction, which makes it a valuable tool for studying the downstream signaling pathways that are activated by c-Myc. Additionally, the compound has been shown to have low toxicity in normal cells and tissues, which makes it suitable for in vivo studies. However, one of the limitations of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections. Another direction is to develop more potent and selective inhibitors of the c-Myc-Max protein-protein interaction based on the structure of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide. Additionally, future studies could focus on improving the solubility and pharmacokinetic properties of the compound to enhance its efficacy in vivo.
合成法
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide was first reported by researchers at the University of Michigan in 2013. The synthesis involves the reaction of 4-chloroaniline, 2-methoxybenzoic acid, and 2,3-dihydrothiophene-1,1-dioxide in the presence of a coupling reagent and a base. The resulting product is then purified by column chromatography to obtain N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide in high yield and purity.
科学的研究の応用
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the c-Myc-Max protein-protein interaction. It has also been demonstrated to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been reported to have antiviral activity against human cytomegalovirus.
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-17-5-3-2-4-16(17)18(21)20(14-8-6-13(19)7-9-14)15-10-11-25(22,23)12-15/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCCVHDHXVSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)
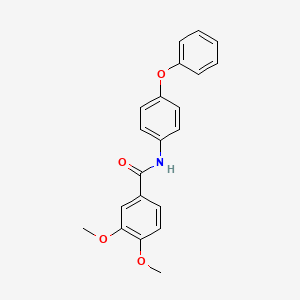
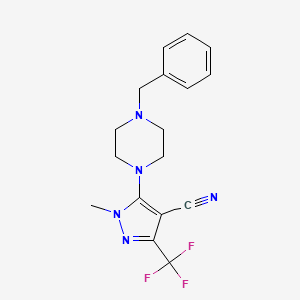
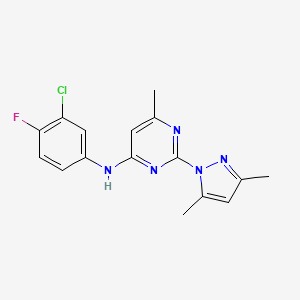

![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)
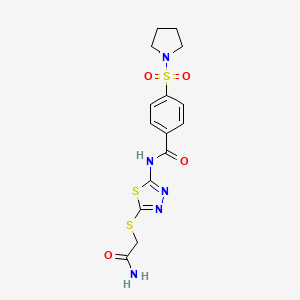
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)
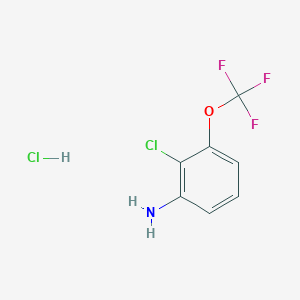
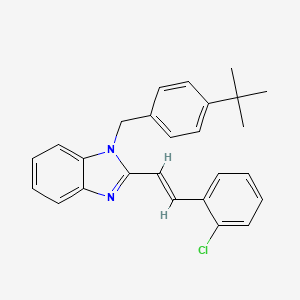
![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)
